molecular formula C10H13NO4S B1295667 Ethyl 4-[(methylsulfonyl)amino]benzoate CAS No. 7151-77-1

Ethyl 4-[(methylsulfonyl)amino]benzoate

Cat. No. B1295667
CAS RN: 7151-77-1
M. Wt: 243.28 g/mol
InChI Key: AOBNSCYTCGBVQR-UHFFFAOYSA-N
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Description

Ethyl 4-[(methylsulfonyl)amino]benzoate is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as sulfonamide and benzoate esters, are mentioned. These compounds are often intermediates in pharmaceutical synthesis or have potential applications in various fields, including chromatography, pharmacokinetics, and electro-optical applications .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from simple precursors like salicylic acid or hydroxybenzoic acid. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, is achieved through methylation, thiocyanation, ethylation, and oxidation, with a total yield of 24.5% . Similarly, the optimization of the synthesis process for methyl 2-methoxy-5-aminosulfonyl benzoate resulted in improved yields for each step, leading to a total yield of 63.7% . These studies demonstrate the complexity and multi-step nature of synthesizing sulfonamide-related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-[(methylsulfonyl)amino]benzoate has been analyzed using various techniques. For example, the crystal structure of rac-ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate was determined, revealing the orientations of the functional groups and the presence of hydrogen bonding in the crystal packing . Additionally, the growth and structural examination of ethyl 4-amino benzoate showed that it crystallizes in an orthorhombic system with a non-centrosymmetric space group, which is essential for electro-optical applications .

Chemical Reactions Analysis

The chemical behavior of sulfonamide-related compounds includes reactions such as hydrolysis and cyclization. The hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin were studied, showing that the reaction is acid-catalyzed and follows pseudo-first-order kinetics . This type of analysis is crucial for understanding the stability and reactivity of such compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with sulfonamide and benzoate groups have been extensively studied. For instance, the anti-juvenile hormone activity of certain ethyl benzoates was evaluated, and their effects on hormone titers in silkworm larvae were measured using UHPLC/MS . The growth aspects, characteristic properties, and potential for electro-optical applications of ethyl 4-amino benzoate were also reported, including assessments of its transparency, optical band gap, thermal parameters, and mechanical properties .

Safety And Hazards

Ethyl 4-[(methylsulfonyl)amino]benzoate should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

properties

IUPAC Name

ethyl 4-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBNSCYTCGBVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290675
Record name ethyl 4-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(methylsulfonyl)amino]benzoate

CAS RN

7151-77-1
Record name Benzoic acid, 4-[(methylsulfonyl)amino]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7151-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 70314
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7151-77-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70314
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
A series of 94 benzoic acid derivatives was synthesized and tested for its ability to inhibit influenza neuraminidase. The enzyme−inhibitor complex structure was determined by X-ray …
Number of citations: 123 pubs.acs.org

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